![molecular formula C16H15N5O4 B11692486 2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)

2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

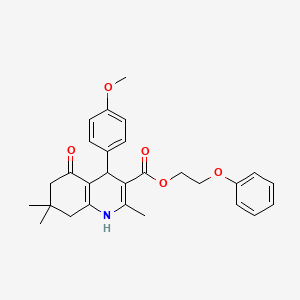

2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist. Diese Verbindung weist einen Pyridinring auf, der mit einer Methoxymethylgruppe, einer Methylgruppe und einer Carbonitrilgruppe substituiert ist, sowie eine Hydrazinylbindung an eine Benzyliden-Einheit, die sowohl Hydroxy- als auch Nitro-funktionelle Gruppen enthält.

Herstellungsmethoden

Die Synthese von 2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg beinhaltet die Kondensation von 2-Hydroxy-5-nitrobenzaldehyd mit Hydrazin, um das entsprechende Hydrazon zu bilden. Diese Zwischenverbindung wird dann unter bestimmten Bedingungen mit 4-(Methoxymethyl)-6-methylpyridin-3-carbonitril umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft ein Rückflussverfahren in einem geeigneten Lösungsmittel, wie z. B. Ethanol oder Methanol, und erfordern möglicherweise die Verwendung von Katalysatoren oder sauren/basischen Bedingungen, um die Reaktion zu erleichtern.

Vorbereitungsmethoden

The synthesis of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of continuous flow reactors.

Analyse Chemischer Reaktionen

2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Die Hydrazinylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie für die Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen nützlich macht.

Industrie: Aufgrund seiner funktionellen Gruppen, die sich chemisch weiter modifizieren lassen, wird es bei der Entwicklung fortschrittlicher Materialien wie Polymere und Farbstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Hydrazinyl- und Nitrogruppen der Verbindung können Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit aktiven Zentren bilden, was zu einer Inhibition oder Modulation der Aktivität des Ziels führt. Die genauen beteiligten Pfade hängen von dem jeweiligen biologischen System und dem untersuchten Ziel ab.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The pyridine ring can interact with aromatic residues in proteins, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu 2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril gehören:

- 2-(2-Hydroxy-5-nitrobenzyliden)benzo[b]thiophen-3-on

- (E)-N′-(2-Hydroxy-5-nitrobenzyliden)thiophen-2-carbohydrazid Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, wie z. B. das Vorhandensein von Hydroxy- und Nitrogruppen, unterscheiden sich jedoch in ihren Kernstrukturen und Substituenten. Die Einzigartigkeit von 2-[(2E)-2-(2-Hydroxy-5-nitrobenzyliden)hydrazinyl]-4-(Methoxymethyl)-6-methylpyridin-3-carbonitril liegt in seiner Kombination aus einem Pyridinring mit einer Hydrazinylbindung, die ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C16H15N5O4 |

|---|---|

Molekulargewicht |

341.32 g/mol |

IUPAC-Name |

2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H15N5O4/c1-10-5-12(9-25-2)14(7-17)16(19-10)20-18-8-11-6-13(21(23)24)3-4-15(11)22/h3-6,8,22H,9H2,1-2H3,(H,19,20)/b18-8+ |

InChI-Schlüssel |

LDZNHNLTHGZCTQ-QGMBQPNBSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC |

Kanonische SMILES |

CC1=CC(=C(C(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)

![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)

![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692447.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)